4-[(4-Methylpiperidin-1-yl)methyl]aniline
Overview
Description
“4-[(4-Methylpiperidin-1-yl)methyl]aniline” is a chemical compound with the molecular formula C12H18N21. It has a molecular weight of 190.291. This compound is used for the preparation of pyridopyrimidinones as anti-inflammatory macrophage colony-stimulating factor-1 receptor inhibitors and pharmacokinetics2.
Synthesis Analysis
The synthesis of piperidone analogs, which are precursors to the piperidine ring, has been a subject of considerable research3. However, the specific synthesis process for “4-[(4-Methylpiperidin-1-yl)methyl]aniline” is not readily available in the searched resources.
Molecular Structure Analysis
The InChI code for “4-[(4-Methylpiperidin-1-yl)methyl]aniline” is 1S/C12H18N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H31. This indicates the specific arrangement of atoms in the molecule. However, a detailed molecular structure analysis is not available in the searched resources.
Chemical Reactions Analysis
The specific chemical reactions involving “4-[(4-Methylpiperidin-1-yl)methyl]aniline” are not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Methylpiperidin-1-yl)methyl]aniline” include a molecular weight of 190.28 g/mol4. The compound has a topological polar surface area of 29.3 Ų4. It has one hydrogen bond donor and two hydrogen bond acceptors4. The compound has a rotatable bond count of 14.Scientific Research Applications
1. Process Development for CCR5 Antagonist
A key intermediate for the CCR5 antagonist TAK-779, which is 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, was synthesized through an efficient and scalable method. This compound plays a crucial role in developing treatments targeting the CCR5 receptor, which is significant in various diseases including HIV/AIDS (Hashimoto et al., 2002).
2. Luminescent Materials for Electroluminescence Application
Aniline derivatives like N,N-Di(6-phenylpyridin-2-yl)aniline were used to produce highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs) and show promise due to their high quantum yields and broad emission spectrum covering blue to red regions (Vezzu et al., 2010).
3. Novel Electrochromic Materials
The synthesis of novel donor–acceptor systems employing aniline units resulted in highly stable conducting polymers. These polymers, characterized by their outstanding optical contrasts and fast switching speeds in the near-infrared region, are suitable for electrochromic applications (Li et al., 2017).
4. Catalytic Synthesis of N-Arylated Amines
A new catalytic system was developed for one-step synthesis of N-arylated amines, which includes an important intermediate, 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline. This method shows high efficiency and yield, highlighting its potential in the pharmaceutical and chemical industries (Zheng & Wang, 2019).
5. Dual Inhibitors of EGFR and HER2 Protein Tyrosine Kinases
A series of aniline derivatives were optimized for dual inhibition of EGFR and HER2 protein tyrosine kinases, showing significant oral efficacy in human tumor xenograft models. These compounds demonstrate the potential for treating cancers driven by these receptors (Fink et al., 2011).
6. Antibacterial Activity and Supramolecular Assembly
4-Methyl-(2-nitrobenzylidene)aniline exhibited notable antibacterial activity. Its supramolecular assembly was mediated by specific interactions, providing insights into its biological applications (Mini et al., 2020).
7. High Sensitivity Detection of Biomarkers
A bi-functionalized luminescent metal-organic framework was developed for the highly sensitive detection of 4-Aminophenol, a biomarker for aniline in urine. This novel framework, designed through post-synthetic modification, showcased great selectivity and sensitivity, essential for monitoring aniline exposure in human health studies (Jin & Yan, 2021).
8. Corrosion Inhibition Study
Density functional theory (DFT) was used to study the inhibition efficiency of bipyrazolic-type organic compounds including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. This theoretical approach helps in identifying the most effective corrosion inhibitors for industrial applications (Wang et al., 2006).
9. Polymer Synthesis and Characterization
A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, was synthesized and used to create high conducting and porous polymers. These polymers, including their composites with graphene, show potential in dye sensitized solar cells, offering a significant improvement in energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Safety And Hazards
Future Directions
The future directions for the research on “4-[(4-Methylpiperidin-1-yl)methyl]aniline” could include the development of novel synthetic routes for the production of high-quality compounds5. Additionally, further studies could focus on its potential applications in the field of pharmacokinetics2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZKENORBCZXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360162 | |
Record name | 4-[(4-methylpiperidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperidin-1-yl)methyl]aniline | |
CAS RN |
262368-64-9 | |
Record name | 4-[(4-methylpiperidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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